[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived from its parent structure, butanedioic acid , with modifications at specific positions. The systematic identification involves:
- Parent chain : Butanedioic acid (succinic acid), a four-carbon chain with two terminal carboxylic acid groups.
- Substituents :
- Ethyl ester group attached to one carboxylic acid carbon.
- Phenylmethyl group (substituted with benzyloxy and methoxy) replacing the hydrogen atom on the adjacent carboxylic acid carbon.
The phenylmethyl group features a 3-methoxy-4-(phenylmethoxy) substitution pattern on the aromatic ring. This configuration is confirmed by the molecular formula C₂₁H₂₄O₆ .
| Component | Position | Functional Group |
|---|---|---|
| Butanedioic acid | C1 and C4 | Carboxylic acid |
| Ethyl ester | C1 | -OCH₂CH₃ |
| Phenylmethyl group | C4 | -CH₂(3-methoxy-4-benzyloxyphenyl) |
Crystallographic Analysis and Conformational Studies
While direct X-ray diffraction (XRD) data for this compound is unavailable in the provided sources, crystallographic studies are critical for confirming molecular geometry and crystal packing. Key aspects include:
- Single-crystal XRD : Determines bond lengths, angles, and hydrogen-bonding interactions.
- Conformational analysis : Identifies preferred spatial arrangements, such as the orientation of the benzyloxy and methoxy groups relative to the butanedioic acid backbone.
For structurally related compounds (e.g., 4-Benzyloxy-3-methoxybenzaldehyde ), XRD reveals planar aromatic rings and intramolecular hydrogen bonding. Similar interactions may stabilize the conformation of the target compound, though specific data remains unconfirmed.
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary insights into the compound’s structure.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR and ¹³C NMR spectra are essential for verifying substituent positions and electronic environments.
| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| Ethyl ester (OCH₂CH₃) | 4.1–4.4 ppm | q (J = 7 Hz) | -OCH₂- adjacent to carbonyl |
| Methoxy (OCH₃) | 3.8–3.9 ppm | s | -OCH₃ at position 3 of the phenyl ring |
| Benzyloxy (OCH₂Ph) | 4.4–4.6 ppm | s | -OCH₂- linked to benzene |
| Aromatic protons (Ph) | 6.7–7.5 ppm | m | Protons on the benzyloxy and methoxy rings |
| Succinate CH₂ groups | 2.3–2.7 ppm | t, q | -CH₂- adjacent to carbonyl groups |
¹³C NMR highlights:
- Carbonyl carbons at δ 165–175 ppm (ester and carboxylic acid groups).
- Aromatic carbons at δ 110–155 ppm (benzyloxy and methoxy-substituted phenyl ring).
Infrared (IR) and Mass Spectrometric Profiling
Infrared spectroscopy identifies functional groups:
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1740–1720 | Ester C=O stretch |
| 1300–1250 | Aromatic C-O (benzyloxy/methoxy) |
| 3000–3100 | Aromatic C-H (sp²) stretch |
Mass spectrometry provides molecular weight and fragmentation patterns:
| m/z | Fragment |
|---|---|
| 408 | Molecular ion [M⁺] (C₂₁H₂₄O₆) |
| 352 | Loss of ethyl ester (C₂H₅O) |
| 303 | Loss of benzyloxy group (C₇H₇O) |
X-ray Diffraction Studies
While specific XRD data for this compound is absent, related structures (e.g., 4-Benzyloxy-3-methoxybenzaldehyde ) demonstrate:
- Planar aromatic rings stabilized by resonance.
- Hydrogen bonding between methoxy groups and adjacent carbonyls.
Future studies could confirm whether the butanedioic acid backbone adopts a trans or gauche conformation, influenced by steric and electronic factors.
Properties
IUPAC Name |
4-ethoxy-3-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-26-21(24)17(13-20(22)23)11-16-9-10-18(19(12-16)25-2)27-14-15-7-5-4-6-8-15/h4-10,12,17H,3,11,13-14H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVNRCQCQMPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135718 | |
| Record name | Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-03-7 | |
| Record name | Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Benzyloxy-3-methoxybenzyl Chloride
The benzyl-protected aromatic precursor is synthesized by reacting 3-methoxy-4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Subsequent reduction of the aldehyde to the alcohol using sodium borohydride (NaBH₄) yields 4-benzyloxy-3-methoxybenzyl alcohol. Chlorination with thionyl chloride (SOCl₂) converts the alcohol to 4-benzyloxy-3-methoxybenzyl chloride.
Enolate Formation and Alkylation
Diethyl succinate is treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to generate the enolate. The enolate undergoes nucleophilic attack on 4-benzyloxy-3-methoxybenzyl chloride, forming the carbon-carbon bond between the aromatic methyl group and the succinate backbone. The reaction is quenched with aqueous ammonium chloride (NH₄Cl), and the product is extracted with ethyl acetate (EtOAc).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 80°C, 12 h | 85% |
| Reduction | NaBH₄, MeOH, 0°C to RT, 2 h | 92% |
| Chlorination | SOCl₂, reflux, 4 h | 88% |
| Alkylation | LDA, THF, -78°C, then RT, 6 h | 75% |
Synthetic Route 2: Nucleophilic Substitution with Preformed Succinate Derivatives
Preparation of Ethyl 4-Bromobutanoate
Ethyl 4-bromobutanoate is synthesized by treating γ-butyrolactone with hydrobromic acid (HBr) in ethanol, followed by esterification with thionyl chloride and ethanol. This intermediate serves as the electrophilic partner for subsequent coupling.
Coupling with 4-Benzyloxy-3-methoxybenzyl Alcohol
A Mitsunobu reaction couples 4-benzyloxy-3-methoxybenzyl alcohol with ethyl 4-hydroxybutanoate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF. The reaction proceeds at 0°C to room temperature for 24 h, yielding the target ester after purification by silica gel chromatography.
Optimized Parameters
-
Solvent: THF
-
Temperature: 0°C to RT
-
Catalyst: PPh₃/DEAD (1.2 equiv each)
-
Yield: 68%
Alternative Methods: Esterification and Protection Strategies
Direct Esterification of the Carboxylic Acid
[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic acid is synthesized via hydrolysis of the corresponding diethyl ester under basic conditions (2N NaOH, 2 h, RT). The free acid is then re-esterified with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Protection of Hydroxyl Groups
In cases where the methoxy or benzyloxy groups are labile, temporary protection with tert-butyldimethylsilyl (TBS) groups is employed. The TBS ether is introduced using TBSCl and imidazole in DMF, followed by deprotection with tetra-n-butylammonium fluoride (TBAF).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
-
Crystallization: The final ester is purified via recrystallization from ethyl acetate/heptane (1:3), achieving >99% purity.
-
Chromatography: Silica gel chromatography with hexane/EtOAc (4:1) effectively separates diastereomers if present.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 12.7 min with 99.3% purity.
Industrial Applications and Scalability
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Benzyloxy-3-methoxybenzyl chloride | 320 |
| Diethyl succinate | 150 |
| LDA | 980 |
Chemical Reactions Analysis
Types of Reactions
[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which [[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester exerts its effects involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Butanedioic Acid Diethyl Ester (Diethyl Succinate)
- Structure : Both ester groups of succinic acid are ethylated.
- Key Differences : Lacks aromatic substituents.
- Applications: Widely documented as a flavor compound in alcoholic beverages (e.g., apple, apricot notes) .
- Synthesis: Produced via microbial fermentation (e.g., Lactobacillus spp.) or esterification of succinic acid with ethanol .
b. Ethyl [4-(Benzyloxy)phenyl]acetate
- Structure : Ethyl ester of acetic acid with a 4-benzyloxyphenyl group.
- Key Differences : Acetate backbone instead of succinate; lacks the 3-methoxy substitution.
- Applications: Potential use as a fragrance component due to the benzyloxy group’s aromatic properties .
c. 4-Hydroxy-3-Methoxy Cinnamic Acid Ethyl Ester
- Structure : Ethyl ester of cinnamic acid with 4-hydroxy and 3-methoxy groups.
- Key Differences: Cinnamate backbone (unsaturated) vs. succinate; phenolic hydroxyl vs. benzyloxy substitution.
- Applications : Found in plant extracts (e.g., bamboo leaves), with antioxidant properties .
d. 4-(3-Methoxyphenoxy)butyric Acid Ethyl Ester
- Structure: Ethyl ester of butyric acid with a 3-methoxyphenoxy substituent.
- Key Differences : Shorter chain (butyric vs. succinic acid); ether linkage instead of methylene bridge.
- Synthesis: Prepared via nucleophilic substitution of 3-methoxyphenol with ethyl 4-bromobutyrate .
Flavor and Aroma Contributions
Substituent Effects on Physicochemical Properties
- Benzyloxy Group : Enhances lipophilicity and stability compared to hydroxyl or methoxy groups alone .
- Methoxy Group : Electron-donating effect increases aromatic ring reactivity; contributes to vanilla-like aromas .
- Succinate Backbone : Polar carboxylic acid derivatives improve solubility in aqueous matrices compared to cinnamates or benzoates .
Biological Activity
[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester, also referred to as BMBF, is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to delve into the biological properties of BMBF, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
BMBF is characterized by its complex structure, which includes a butanedioic acid moiety and a phenyl group with methoxy and benzyloxy substituents. The chemical formula is with a molecular weight of 372.41 g/mol .
Anticancer Properties
Recent studies have indicated that BMBF exhibits significant anti-cancer properties, particularly against hepatocellular carcinoma (HCC) cells. A notable study assessed its effects on the Huh7 cell line, which harbors a mutated p53 gene (Y220C). Key findings include:
- Cell Viability : BMBF treatment resulted in decreased cell viability at concentrations above 5 μM, with an IC50 value of 48.22 μM at 24 hours and 38.15 μM at 48 hours .
- Motility and Migration : Non-cytotoxic concentrations of BMBF significantly inhibited cell motility and migration in Huh7 cells, as evidenced by scratch motility assays and Boyden chamber assays .
- Epithelial-Mesenchymal Transition (EMT) : BMBF was shown to upregulate E-cadherin while downregulating vimentin, Slug, and MMP9—key markers associated with EMT and metastasis .
The mechanism through which BMBF exerts its biological effects appears to involve several pathways:
- Integrin α7 Inhibition : BMBF suppresses the expression of integrin α7, which is linked to increased metastatic potential in HCC cells. This suppression leads to decreased phosphorylation of downstream signaling molecules FAK and AKT .
- p53 Modulation : The compound also affects p53 protein levels, which are crucial for regulating cell cycle and apoptosis. Downregulation of p53 contributes to the anti-metastatic effects observed in Huh7 cells .
Research Findings
Case Studies
A recent study published in PMC highlighted the promising anti-metastatic effects of BMBF in HCC models. The research demonstrated that treatment with BMBF altered cellular morphology and reduced invasive capabilities without significant cytotoxicity to normal hepatocytes .
Q & A
Q. What synthetic methodologies are recommended for preparing [[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester?
The synthesis typically involves multi-step protection/deprotection strategies. For instance:
- Benzyloxy protection : Benzyl groups are often used to protect hydroxyl moieties during esterification or alkylation steps (e.g., as seen in Benzyl 4-(benzyloxy)-3-methoxybenzoate synthesis ).
- Esterification : Reacting the carboxylic acid precursor (e.g., butanedioic acid) with ethanol under acid catalysis, followed by purification via column chromatography .
- Validation : Confirm product purity using HPLC (≥95%) and structural integrity via -NMR (e.g., benzyl proton signals at δ 5.1–5.3 ppm) and FT-IR (ester C=O stretch ~1740 cm) .
Q. How can researchers characterize the structural and spectral properties of this compound?
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+Na] for CHO: 433.1264) and fragmentation patterns .
- NMR Spectroscopy : Assign - and -NMR signals for key groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methoxy singlet at δ 3.8 ppm) .
- X-ray Crystallography : Resolve crystal structures if single crystals are obtainable, as done for analogous esters .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Temperature : Store at –20°C in amber vials to prevent thermal degradation or ester hydrolysis .
- Light Sensitivity : Benzyloxy groups are prone to photolytic cleavage; avoid prolonged UV exposure .
- Moisture Control : Use desiccants in storage containers to minimize hydrolysis .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to identify discrepancies .
- Dynamic Effects : Account for solvent polarity and conformational flexibility in simulations, which may explain deviations .
- Isotopic Labeling : Use -labeled precursors to trace unexpected peaks in complex spectra .
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
- Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura couplings using boronic ester derivatives (e.g., 4-benzyloxyphenylboronic acid pinacol ester analogs ).
- Kinetic Analysis : Monitor reaction progress via in-situ FT-IR or LC-MS to optimize conditions (e.g., temperature, catalyst loading) .
- Byproduct Identification : Use GC-MS or preparative TLC to isolate and characterize side products (e.g., debenzylated intermediates) .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Acute Toxicity Assays : Perform Daphnia magna 48-hour immobilization tests (OECD 202) or algal growth inhibition studies (OECD 201) .
- Degradation Studies : Investigate hydrolytic pathways under simulated environmental conditions (pH 7–9, 25°C) using LC-MS/MS .
- QSAR Modeling : Predict bioaccumulation potential (log P) and toxicity endpoints via quantitative structure-activity relationship (QSAR) tools .
Q. What strategies mitigate experimental limitations in stability studies (e.g., organic degradation during long-term assays)?
- Controlled Environments : Use refrigerated autosamplers (4°C) and inert atmospheres (N) to slow degradation .
- Accelerated Stability Testing : Apply Arrhenius kinetics at elevated temperatures (40–60°C) to extrapolate shelf-life .
- Real-Time Monitoring : Deploy hyphenated techniques like HPLC-DAD-ELSD to track degradation without sample destruction .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
